molecular formula C16H14N2O4 B1269068 Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester CAS No. 5320-91-2

Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester

Cat. No. B1269068
CAS RN: 5320-91-2
M. Wt: 298.29 g/mol
InChI Key: PSNNNVCIKCUWKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azobenzene derivatives, including Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester, often involves the diazotization reaction followed by coupling with another aromatic compound. A specific example includes the ultrasound-assisted synthesis of a new metal-organic framework based on azobenzene-4,4-dicarboxylic acid, showcasing the versatility of azobenzene derivatives in synthesizing complex structures (Parsa et al., 2018).

Molecular Structure Analysis

The molecular structure of azobenzene derivatives has been extensively studied, revealing insights into their configuration and the influence of substituents on their properties. For instance, computational studies on azobenzene-based structures have provided detailed information on their molecular configuration and potential interaction with other molecules, highlighting the role of the azobenzene core in forming cyclic esters with saccharides for sensor applications (Hayik et al., 2004).

Chemical Reactions and Properties

Azobenzene derivatives undergo various chemical reactions, including isomerization, which significantly affects their physical properties and applications. Studies have shown that azobenzene compounds can switch between trans and cis configurations under specific conditions, influencing their molecular structure and interaction capabilities. This property is particularly relevant in the development of photoresponsive materials (He et al., 2014).

Physical Properties Analysis

The physical properties of azobenzene derivatives, such as their mesomorphic behavior and liquid crystalline phases, have been a subject of research. These compounds exhibit rich polymorphism and liquid-crystalline properties, making them suitable for applications in materials science, particularly in the field of liquid crystal displays and photonic devices (Niezgoda et al., 2015).

Chemical Properties Analysis

The chemical properties of Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester, such as its reactivity and interaction with other chemical entities, are crucial for its application in various domains. For example, the esterification of azobenzene-4-carboxylic acid and its derivatives has been explored to understand its potential in forming protective groups for peptide synthesis, indicating its versatility in organic synthesis (Zhuravlev et al., 1992).

Scientific Research Applications

Electrochemical and Photoresponsive Properties

Azobenzene-4,4'-dicarboxylic acid dimethyl ester (ADDEDs) has been extensively studied for its electrochemical, electrochromic, and photoresponsive properties. Research indicates that substitution positions significantly influence these properties, but not the photoresponsiveness. ADDEDs demonstrate excellent stability and response time in electrochromic properties and can be efficiently photoswitched between trans and cis states under specific conditions (Tang et al., 2016).

Applications in Electrochromic Devices

ADDEDs have shown outstanding behavior in electrochromic devices (ECDs). These devices, using ADDEDs, can change color from colorless to magenta and exhibit fast switching times, significant contrast, good optical memory, and redox stability. This makes ADDEDs promising for full-color electronic display devices, electronic paper, smart windows, and optical memory devices (He et al., 2014).

Photoisomerization in Zeolite Nanocavities

Research has also explored the photoisomerization of azobenzene-4,4'-dicarboxylic acid diethyl ester in zeolite nanocavities, revealing that metal ions in these nanocavities significantly regulate the photoisomerization process. This insight is essential for the development of photoresponsive materials (Kojima et al., 2004).

Use in Glycosidase Mimic

A unique application of azobenzene-3,3'-dicarboxylic acid is its use as a photoresponsive glycosidase mimic. This application is significant as it is the first instance of a glycosidase mimic that can be photocontrolled (Samanta et al., 2014).

Shape Memory and Self-Healing Properties

Azobenzene-based epoxy monomers have been used to create materials with photomechanical, shape memory, and self-healing properties. These properties are due to the combination of azobenzene chromophores, liquid crystals, and dynamic ester bonds (Li et al., 2016).

Metal-Organic Framework Synthesis

Azobenzene-4,4-dicarboxylic acid has been used to synthesize a new metal-organic framework, which can be transformed into porous Co3O4 nanoparticles. This application is particularly relevant for the design of receptors and the development of nanoscale materials (Parsa et al., 2018).

Future Directions

Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester and its derivatives have been successfully used in the fabrication of electrochromic devices (ECDs) . These ECDs present a color change from colorless to magenta between 0.0 V (bleached state) and ±3.0 V (colored state) . They exhibit fast switching times, reasonable contrast, satisfactory optical memories, and redox stability . These novel redox-active azobenzene derivatives are promising candidates for full-color EC display devices, electronic paper, smart windows, optical memory devices, dual-stimuli-responsive systems, as well as other potential new applications .

properties

IUPAC Name

methyl 4-[(4-methoxycarbonylphenyl)diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-15(19)11-3-7-13(8-4-11)17-18-14-9-5-12(6-10-14)16(20)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNNNVCIKCUWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342899
Record name Dimethyl 4,4'-[(E)-diazenediyl]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-methoxycarbonylphenyl)diazenyl]benzoate

CAS RN

5320-91-2
Record name Dimethyl 4,4'-[(E)-diazenediyl]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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